3-(1-Aziridinyl)-2-methylpropanenitrile

描述

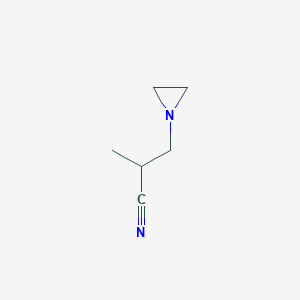

3-(1-Aziridinyl)-2-methylpropanenitrile is a nitrile-containing compound featuring a strained three-membered aziridine ring. The aziridinyl group imparts significant reactivity due to its ring strain, making this compound valuable in synthetic chemistry, particularly in alkylation reactions and polymer synthesis. The nitrile group enhances polarity, influencing solubility and interaction with biological targets.

属性

CAS 编号 |

4078-20-0 |

|---|---|

分子式 |

C6H10N2 |

分子量 |

110.16 g/mol |

IUPAC 名称 |

3-(aziridin-1-yl)-2-methylpropanenitrile |

InChI |

InChI=1S/C6H10N2/c1-6(4-7)5-8-2-3-8/h6H,2-3,5H2,1H3 |

InChI 键 |

AMGDOGFPHSSACT-UHFFFAOYSA-N |

规范 SMILES |

CC(CN1CC1)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aziridinyl)-2-methylpropanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the ring-opening addition reaction of aziridine with nitriles under mild conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Solvent selection, such as ethyl acetate or ethanol, plays a crucial role in the reaction kinetics and product isolation .

化学反应分析

Types of Reactions

3-(1-Aziridinyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as thiols, carboxylic acids, and amines, leading to the formation of functionalized products.

Substitution Reactions: The nitrile group can participate in substitution reactions with electrophiles, resulting in the formation of substituted nitriles.

Common Reagents and Conditions

Nucleophiles: Thioglycolic acid, thiolactic acid, and 3-mercaptopropionic acid are commonly used nucleophiles for ring-opening reactions.

Major Products Formed

Functionalized Polymers: Ring-opening reactions with thiol-carboxylic acids yield porous polymers with unique properties such as thermal stability and mechanical strength.

Substituted Nitriles:

科学研究应用

3-(1-Aziridinyl)-2-methylpropanenitrile has diverse applications in scientific research:

作用机制

The mechanism of action of 3-(1-Aziridinyl)-2-methylpropanenitrile involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack . The resulting products can interact with various molecular targets, including proteins and nucleic acids, leading to biological effects such as cytotoxicity and antimicrobial activity .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 3-(1-Aziridinyl)-2-methylpropanenitrile with structurally related nitriles:

Reactivity and Stability

- Aziridine vs. Azetidine Rings : The three-membered aziridine ring in the target compound is more reactive than the four-membered azetidine in 's compound. This higher strain facilitates ring-opening reactions, useful in crosslinking agents or cytotoxic agents .

- Nitrile Group Influence : Compared to hydroxymethyl-substituted nitriles (), the absence of polar substituents in this compound may reduce solubility in aqueous media but enhance compatibility with organic solvents.

- Aromatic vs. Aliphatic Systems : Benzodioxole-containing nitriles () exhibit UV absorption and fluorescence due to conjugation, whereas aliphatic aziridine-nitrides are more suited for radical-initiated polymerizations .

Research Findings and Data Gaps

- Synthetic Routes : While details azetidine derivatives' synthesis, methods for aziridine-containing nitriles remain underexplored. Future studies could adapt aziridine ring-closing strategies.

- Material Science : The compound’s reactivity could be harnessed for conductive polymers, contrasting with benzodioxole nitriles used in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。